molecular formula C14H14N4OS2 B2602959 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351644-45-5

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2602959
CAS No.: 1351644-45-5
M. Wt: 318.41
InChI Key: RYIGHMDSBOFZFE-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a central acetamide linker bridging a benzo[d]thiazole moiety and a 4-methylthiazole group. This compound is synthesized via nucleophilic substitution, where substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in dimethylformamide (DMF) under reflux conditions . The structural uniqueness lies in the methylamino group on the benzothiazole ring and the 4-methyl substitution on the thiazole, which influence its electronic and steric properties.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-9-8-20-13(15-9)17-12(19)7-18(2)14-16-10-5-3-4-6-11(10)21-14/h3-6,8H,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGHMDSBOFZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzo[d]thiazole with methylamine to form the intermediate, which is then reacted with 4-methylthiazole-2-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. For instance, one study reported an IC50 value of 5.6 µM for MDA-MB-231 cells, indicating potent activity.
  • Mechanistic Insights : The mechanism of action involves the inhibition of specific enzymes such as carbonic anhydrases, which play roles in tumor growth and survival. By binding to the active site of these enzymes, the compound reduces their activity, potentially leading to decreased tumor proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Efficacy : Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Case Study : A specific investigation revealed that derivatives of thiazole compounds exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria, with some showing enhanced efficacy compared to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented through various pharmacological studies:

  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced levels of inflammatory markers, supporting its potential use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step reactions that include:

  • Formation of thiazole derivatives through nucleophilic substitutions.
  • Coupling reactions to introduce the benzo[d]thiazole moiety.
  • Final acylation steps to yield the target compound.

These synthetic pathways highlight the versatility and importance of thiazole-containing compounds in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

  • Structure-Activity Relationship (SAR): Substitution on the thiazole ring (e.g., 4-methyl) enhances metabolic stability . Bulky groups (e.g., tetrahydroisoquinoline) improve MAO-B/BChE selectivity . Triazole linkers improve antibacterial efficacy but reduce CNS penetration .
  • Therapeutic Potential: The target compound’s dual MAO-B/BChE inhibition positions it as a candidate for neurodegenerative diseases, while triazole-containing analogues may serve as antimicrobial agents .

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a novel organic molecule notable for its complex structure, which incorporates both benzo[d]thiazole and thiazole moieties. This structural configuration is associated with a variety of biological activities, making it a candidate for further pharmacological exploration. The purpose of this article is to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N4S2. The compound features:

  • A benzo[d]thiazole ring, known for various bioactive properties.
  • A 4-methylthiazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that benzothiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that related benzothiazole compounds can inhibit the proliferation of various cancer cell lines (A431, A549, H1299) and induce apoptosis through the inhibition of key signaling pathways such as AKT and ERK .

Table 1: Summary of Anticancer Activity

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
B7A4311.61Inhibition of AKT/ERK pathways
4iHOP-921.98Induction of apoptosis
5bMES Test15.4Anticonvulsant activity

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It acts as a COX-2 inhibitor, which is crucial in mediating inflammatory responses. Studies have shown that derivatives similar to this compound can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α .

Table 2: Summary of Anti-inflammatory Activity

CompoundActivity AssessedResult
S-4COX-2 InhibitionSignificant inhibition observed
B7Cytokine ReductionDecreased IL-6 and TNF-α levels

Anticonvulsant Activity

In addition to anticancer and anti-inflammatory effects, compounds with similar structures have demonstrated anticonvulsant properties. In vivo studies using the maximal electroshock seizure (MES) test indicated promising results for certain derivatives .

Table 3: Summary of Anticonvulsant Activity

CompoundED50 (mg/kg)Protective Index
5b15.420.7
5q18.634.9

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, which are critical in cancer cell survival and proliferation.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Neuroprotective Effects : Its anticonvulsant activity suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating various conditions:

  • Cancer Treatment : A study involving a series of benzothiazole derivatives showed significant anticancer activity against non-small cell lung cancer cell lines, demonstrating their potential as dual-action therapies targeting both cancer cells and inflammatory pathways .
  • Inflammatory Disorders : Research on COX inhibitors derived from thiazole compounds illustrated their effectiveness in reducing inflammation in animal models, paving the way for potential therapeutic applications in conditions like arthritis .

Q & A

Q. What in vitro models assess metabolic stability and toxicity?

  • Hepatic microsome assays (e.g., human liver microsomes) evaluate CYP-mediated metabolism. Cytotoxicity screening in HEK293 or HepG2 cells identifies off-target effects. For instance, methylthiazole derivatives exhibit lower hepatotoxicity (IC₅₀ > 100 µM) compared to halogenated analogs .

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